4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one
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Overview
Description
4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative with a molecular formula of C6H8F2N2O This compound features an aminomethyl group attached to the pyrrolidinone ring, which is further substituted with two fluorine atoms at the 3,3-positions
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,3-difluoropyrrolidin-2-one as the core structure.
Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction involving an aldehyde or ketone precursor and an amine source.
Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, under mild acidic or neutral conditions.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor, where the reagents are added sequentially, and the reaction is monitored until completion.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Scale-Up: Industrial-scale production involves optimizing reaction conditions, ensuring consistent quality, and adhering to safety and environmental regulations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Primary, secondary, or tertiary amines, and alcohols.
Substitution Products: Various fluorinated derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or ionic interactions. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Transporters: Interaction with transport proteins can affect the uptake and distribution of the compound within biological systems.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine: A related compound with a pyridine ring instead of a pyrrolidinone ring.
3,3-Difluoropyrrolidin-2-one: The core structure without the aminomethyl group.
Aminomethylbenzoic acid: Another compound featuring an aminomethyl group but with a benzoic acid core.
Uniqueness: 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one is unique due to its combination of fluorine atoms and the aminomethyl group, which provides distinct chemical and biological properties compared to its analogs. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-(aminomethyl)-3,3-difluoropyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)3(1-8)2-9-4(5)10/h3H,1-2,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPARBVRPZZTPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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